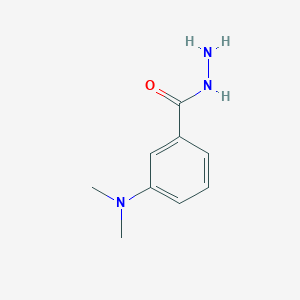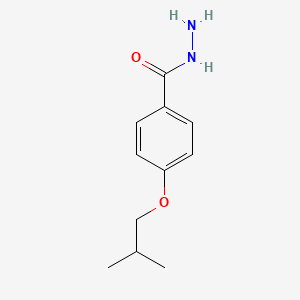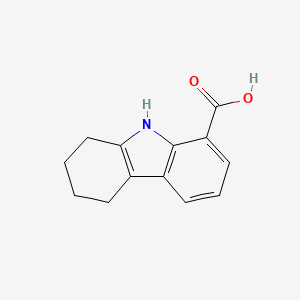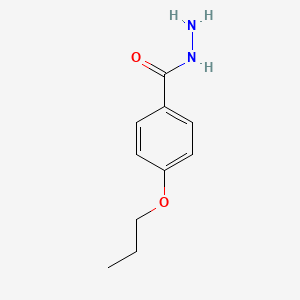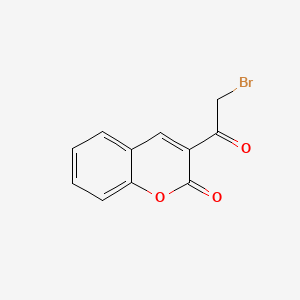
1-Isobutyl-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isobutyl-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely recognized for their presence in various natural products and pharmaceuticals The structure of this compound consists of an indole ring substituted with an isobutyl group at the 1-position and an aldehyde group at the 3-position
Mécanisme D'action
Target of Action
1-Isobutyl-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules . .
Mode of Action
It’s known that this compound and its derivatives play a crucial role in multicomponent reactions (mcrs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
Biochemical Pathways
It’s known that this compound and its derivatives are involved in multicomponent reactions (mcrs), which can produce products with diverse functional groups .
Result of Action
It’s known that this compound and its derivatives are essential and efficient chemical precursors for generating biologically active structures .
Analyse Biochimique
Biochemical Properties
1-Isobutyl-1H-indole-3-carbaldehyde plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it can act as a precursor for the synthesis of biologically active structures, including carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives . These interactions often involve the formation of covalent bonds, such as C-C and C-N coupling reactions, which are facilitated by the functional groups present in the compound .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole-3-carbaldehyde derivatives have been shown to act as receptor agonists at the aryl hydrocarbon receptor in intestinal immune cells, stimulating the production of interleukin-22 and facilitating mucosal reactivity . This suggests that this compound may have similar effects on cell signaling and immune responses.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can be easily oxidized to indole-3-carboxylic acid, which may further interact with enzymes and proteins . Additionally, it can undergo condensation reactions with nitromethane, forming 3-nitrovinyl indole, which may have distinct biological activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored at room temperature and has a purity of 95% . Long-term effects on cellular function can be observed in both in vitro and in vivo studies, although specific data on these effects for this compound are limited.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can be converted to indole-3-carboxylic acid through oxidation, which may then participate in further metabolic reactions . The compound’s role in these pathways highlights its potential impact on cellular metabolism.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Isobutyl-1H-indole-3-carbaldehyde can be synthesized through various synthetic routes. One common method involves the reaction of indole-3-carbaldehyde with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through column chromatography to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isobutyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 1-Isobutyl-1H-indole-3-carboxylic acid.
Reduction: 1-Isobutyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-Isobutyl-1H-indole-3-carbaldehyde has several scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of various indole derivatives, which are important intermediates in organic synthesis.
Biology: Indole derivatives have been studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound and its derivatives are investigated for potential therapeutic applications, such as drug development for treating various diseases.
Industry: Indole derivatives are used in the production of dyes, pigments, and agrochemicals.
Comparaison Avec Des Composés Similaires
1-Isobutyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives, such as:
1-Methyl-1H-indole-3-carbaldehyde: Similar structure but with a methyl group instead of an isobutyl group.
1-Phenyl-1H-indole-3-carbaldehyde: Contains a phenyl group at the 1-position.
1-Benzyl-1H-indole-3-carbaldehyde: Features a benzyl group at the 1-position.
Uniqueness: The presence of the isobutyl group in this compound imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets. This makes it a valuable compound for exploring new chemical and biological activities.
Propriétés
IUPAC Name |
1-(2-methylpropyl)indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-10(2)7-14-8-11(9-15)12-5-3-4-6-13(12)14/h3-6,8-10H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPAEEAXXGSBFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C2=CC=CC=C21)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367808 |
Source


|
| Record name | 1-ISOBUTYL-1H-INDOLE-3-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433254-46-7 |
Source


|
| Record name | 1-ISOBUTYL-1H-INDOLE-3-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



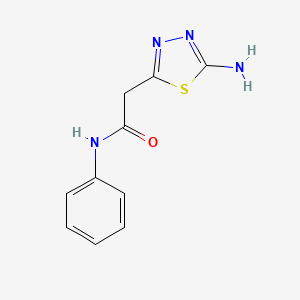
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile](/img/structure/B1271205.png)
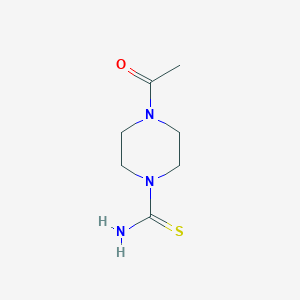

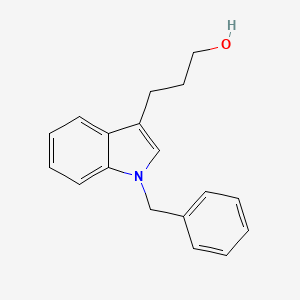
![4-[2-(4-Bromophenoxy)ethyl]morpholine](/img/structure/B1271218.png)
